molecular formula C13H19N B3262491 (Cyclobutylmethyl)(1-phenylethyl)amine CAS No. 356539-85-0

(Cyclobutylmethyl)(1-phenylethyl)amine

Cat. No.: B3262491
CAS No.: 356539-85-0
M. Wt: 189.3 g/mol
InChI Key: WWHFXZPZKIRVOJ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(1-phenylethyl)amine, also known as ‘CPMA’, is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The molecule contains a total of 33 atoms: 19 Hydrogen atoms, 13 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can therefore be written as: C13H19N .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Analysis of Biogenic Amines in Foods

Biogenic amines (BAs) are important indicators of food freshness and spoilage. Analytical methods for quantifying BAs, including (Cyclobutylmethyl)(1-phenylethyl)amine if present, rely on chromatographic techniques such as HPLC, often coupled with derivatization to enhance detection. These methods are crucial for food safety and quality control, ensuring products are free from toxic levels of BAs (Önal, 2007).

Biodegradation of Aromatic Compounds

The catabolism of aromatic amines by Pseudomonas species highlights the environmental and biotechnological significance of these compounds. Bacteria utilize amines as carbon and energy sources, demonstrating potential for bioremediation of contaminated environments. Understanding these pathways can lead to engineered microbes for efficient biodegradation of hazardous compounds, including various amines (Luengo & Olivera, 2020).

Advanced Oxidation Processes for Degradation of Amines

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in water treatment. These processes, which include ozonation and Fenton reactions, are crucial for removing toxic pollutants from industrial effluents. Research in this area aims at optimizing conditions to achieve high degradation efficiencies, minimizing the environmental impact of nitrogen-containing organic pollutants (Bhat & Gogate, 2021).

Catalysis and Synthesis

Amines, including this compound, play a significant role in organic synthesis and catalysis. For instance, metalloporphyrin catalysts are used for selective functionalization of C-H bonds, a process relevant to the modification of amines. Such catalytic processes are important for developing pharmaceuticals and fine chemicals, demonstrating the versatility of amines in synthetic chemistry (Che et al., 2011).

Biomedical Applications

The development of bio-inspired adhesives, such as catechol-conjugated chitosan, showcases the potential of amine chemistry in biomedical applications. Inspired by the adhesive properties of mussel proteins, these materials offer promising solutions for wound healing and tissue engineering. Such research underscores the broad applicability of amine-functionalized materials in medicine (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The safety data sheet for (Cyclobutylmethyl)(1-phenylethyl)amine indicates that it is a combustible liquid and may be corrosive to metals. It is toxic if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

N-(cyclobutylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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